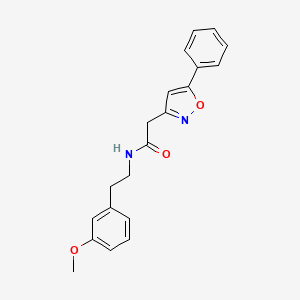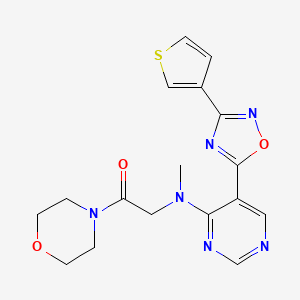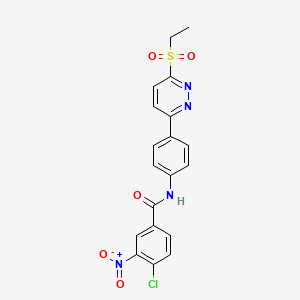
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAA is a synthetic compound that is used in various research studies to investigate its mechanism of action, biochemical, and physiological effects.
作用机制
The exact mechanism of action of MPAA is not fully understood. However, it has been suggested that MPAA interacts with the sigma-1 receptor and modulates its activity, leading to the activation of various signaling pathways. MPAA has also been shown to inhibit the voltage-gated sodium channels, leading to a decrease in the excitability of neurons.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPAA can increase the release of dopamine and acetylcholine, which are neurotransmitters involved in various physiological processes such as reward, motivation, and memory. MPAA has also been shown to have an inhibitory effect on the release of glutamate, which is a neurotransmitter involved in the generation and propagation of action potentials in neurons.
实验室实验的优点和局限性
One of the main advantages of using MPAA in scientific research is its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. MPAA also has a relatively long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, one of the limitations of using MPAA is its potential cytotoxicity and neurotoxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of MPAA in scientific research. One potential application is the investigation of the role of the sigma-1 receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MPAA may also be useful in the development of new drugs that target the sigma-1 receptor for the treatment of various diseases. Additionally, further studies are needed to investigate the potential side effects of MPAA and its safety profile in humans.
Conclusion:
In conclusion, MPAA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAA has been shown to have a high affinity for the sigma-1 receptor and an inhibitory effect on the voltage-gated sodium channels, leading to various biochemical and physiological effects. MPAA has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of MPAA involves the reaction of 3-methoxyphenethylamine and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields MPAA as a white solid.
科学研究应用
MPAA has been used in various scientific research studies due to its potential applications in the field of neuroscience. MPAA has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and learning. MPAA has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
属性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-5-6-15(12-18)10-11-21-20(23)14-17-13-19(25-22-17)16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLJOWXTRJNNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B2857630.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)


![[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate](/img/structure/B2857638.png)
![benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2857640.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)

![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)

